molecular formula C13H12ClFN2O2 B1420283 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1152978-92-1

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1420283
M. Wt: 282.7 g/mol
InChI Key: OYMTVEUCUJWAFF-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and agrochemicals due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a pyrazole compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The presence of different substituents on the pyrazole ring can significantly affect its electronic structure and reactivity .


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including substitutions, additions, and cyclizations . The reactivity of a pyrazole compound can be influenced by the nature and position of the substituents on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound, such as its solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Studies have shown that compounds like 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid can be synthesized through the reaction of chalcones with hydrazine hydrate in the presence of aliphatic acids. This method is used to produce a variety of pyrazole compounds (Loh et al., 2013).
  • Crystal Structure Determination : X-ray single crystal structure determination is a common technique employed to characterize the structure of these compounds, offering insights into their molecular arrangements and dihedral angles (Kumarasinghe et al., 2009).

Potential Applications in Material Science

  • Optical Nonlinearity : Certain pyrazole derivatives, including those similar to the compound , have shown significant optical nonlinearity. This makes them potential candidates for optical limiting applications, particularly in the field of photonics (Chandrakantha et al., 2013).

Biological and Pharmacological Research

  • Antimicrobial Activities : Some pyrazole derivatives have been evaluated for their antimicrobial properties. They exhibit significant activity against various bacteria and fungi, indicating potential use in developing new antimicrobial agents (Ragavan et al., 2010).
  • Cancer Treatment : Pyrazole compounds, including those structurally similar to 5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid, have been studied for their potential in treating cancer. They may inhibit specific enzymes or proteins involved in cancer cell proliferation (Ju Liu et al., 2016).

Safety And Hazards

The safety and hazards associated with a pyrazole compound can depend on its structure and the specific conditions under which it is used . It’s important to handle these compounds with care and to follow appropriate safety protocols .

Future Directions

The study of pyrazole compounds is a rapidly evolving field with many potential applications in medicinal chemistry, agrochemicals, and other areas . Future research may focus on the design and synthesis of new pyrazole compounds with improved properties and activities .

properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-propylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-2-5-9-11(13(18)19)12(14)17(16-9)10-7-4-3-6-8(10)15/h3-4,6-7H,2,5H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMTVEUCUJWAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carboxylic acid

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